

Quantitative N-Glycan Analysis Using ANTS Labeling: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ANTS

Cat. No.: B149225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical quality attribute of many biopharmaceutical products, influencing their efficacy, stability, and immunogenicity. Accurate and robust methods for the quantitative analysis of glycans are therefore essential throughout the drug development process. This application note provides a detailed protocol for the quantitative analysis of N-linked glycans using 8-aminonaphthalene-1,3,6-trisulfonic acid (**ANTS**) labeling followed by capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection. **ANTS** is a highly charged fluorescent dye that stoichiometrically labels the reducing end of glycans via reductive amination, enabling sensitive detection and accurate quantification.[\[1\]](#)

This document offers a comprehensive guide for researchers, covering the entire workflow from glycan release to data analysis, and includes detailed protocols and data presentation formats.

Principle and Workflow

The quantitative analysis of N-glycans using **ANTS** labeling involves a multi-step process:

- N-Glycan Release: N-glycans are enzymatically released from the glycoprotein using Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue.

- **ANTS Labeling:** The released glycans, which possess a free reducing end, are fluorescently tagged with **ANTS** through a reductive amination reaction.[1][2][3] This process involves the formation of a Schiff base between the aldehyde group of the open-ring form of the glycan and the primary amine of **ANTS**, which is then stabilized by reduction with a reducing agent like sodium cyanoborohydride (NaBH₃CN).[2][3]
- **Purification:** Excess **ANTS** and other reaction components are removed to prevent interference during analysis.
- **Analysis by CE-LIF:** The **ANTS**-labeled glycans are separated by capillary electrophoresis based on their charge-to-hydrodynamic size ratio. The highly negative charge of the **ANTS** label ensures that even neutral glycans migrate in the electric field.[1] Detection is achieved by laser-induced fluorescence, providing high sensitivity.
- **Data Analysis:** The separated glycans are identified by comparing their migration times to those of known standards. Relative quantification is performed by calculating the percentage of the total integrated peak area for each identified glycan.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Quantitative N-Glycan Analysis Using ANTS Labeling: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149225#quantitative-glycan-analysis-using-ants-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com